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molecular formula C3Cl3F3O B1294472 1,1,1-Trichlorotrifluoroacetone CAS No. 758-42-9

1,1,1-Trichlorotrifluoroacetone

Cat. No. B1294472
M. Wt: 215.38 g/mol
InChI Key: AVTAIKNWAIKGEV-UHFFFAOYSA-N
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Patent
US03985723

Procedure details

A mixture of 7.85 mmol of glycylglycine, 15 ml of dimethyl sulfoxide and 24 mmol of sym-trichlorotrifluoroacetone was stirred at room temperature for 24 hours in a flask protected from atmospheric moisture. The reaction mixture was then poured into 50 ml of ice water and the resultant mixture was extracted thrice with n-butanol and chromatographed on a column packed with silica gel. N-trifluoroacetylglycylglycine, melting at 184.7°-185.0° C., was obtained in a yield of 42.5 percent.
Quantity
7.85 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4].ClC(Cl)(Cl)[C:12]([C:14]([F:17])([F:16])[F:15])=[O:13]>CS(C)=O>[F:15][C:14]([F:17])([F:16])[C:12]([NH:1][CH2:2][C:3]([NH:5][CH2:6][C:7]([OH:9])=[O:8])=[O:4])=[O:13]

Inputs

Step One
Name
Quantity
7.85 mmol
Type
reactant
Smiles
NCC(=O)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)C(F)(F)F)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours in a flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted thrice with n-butanol
CUSTOM
Type
CUSTOM
Details
chromatographed on a column

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C(=O)NCC(=O)NCC(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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